molecular formula C21H19N3OS B14965068 N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B14965068
M. Wt: 361.5 g/mol
InChI Key: XDSGORUDOICQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a unique combination of imidazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of both imidazole and thiazole rings in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the oxidation of imidazolines.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald Synthesis: This involves the reaction of an alpha-halo ketone with an amine.

    Amino Nitrile Method: This involves the reaction of an amino nitrile with a suitable reagent.

Chemical Reactions Analysis

N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE lies in its combined imidazole and thiazole rings, which provide a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3OS/c1-14-8-15(2)10-17(9-14)22-20(25)11-18-13-26-21-23-19(12-24(18)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

XDSGORUDOICQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.